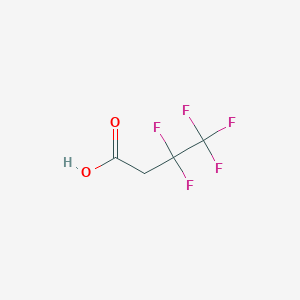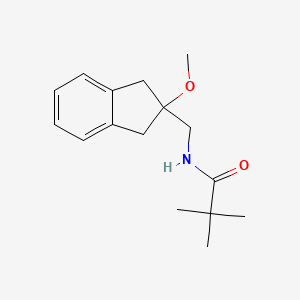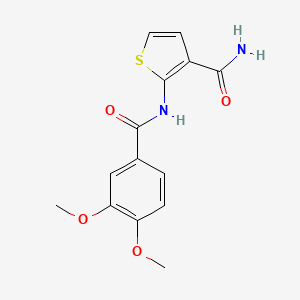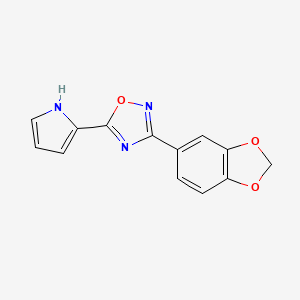
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide" is a complex molecule that appears to be related to a family of compounds that have been synthesized for various biological activities, including antibacterial properties. The structure of the compound suggests that it contains a thiazole ring, a benzothiophene moiety, and multiple chlorine atoms, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), which was created by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions including activation of carboxylic acids, amine coupling, and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray diffraction methods . For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined to crystallize in the monoclinic space group with specific cell parameters, exhibiting both intra and intermolecular hydrogen bonds . This suggests that the compound of interest may also exhibit a complex crystal structure with potential for hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activity. For example, the antibacterial studies of NBTCS and its metal complexes against various bacterial strains demonstrated that these synthesized compounds could be more active than standard antibiotics . This indicates that the compound may also have the potential to undergo biological interactions and could be tested for antimicrobial properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a thiazole ring and benzothiophene core can impact the compound's stability, solubility, and reactivity . The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, influenced by methyl functionality and non-covalent interactions, suggests that similar structural features in the compound of interest could also affect its physical properties and potential as a supramolecular gelator .
Scientific Research Applications
Antitumor Activity
A study by Ostapiuk et al. (2017) focused on the synthesis of new thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide, investigating their antitumor activities. The research highlighted the significant antitumor effect of certain compounds, underscoring the potential of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis and Characterization
Tang Li-jua (2015) reported on the design and synthesis of related thiazole compounds, providing a foundation for further exploration into the chemical properties and applications of such derivatives (Tang Li-jua, 2015).
Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives to explore their in vitro cytotoxicity against various cell lines. Their findings suggest that certain thiophene derivatives exhibit promising inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
Sailaja Rani Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiazole-derived compounds, further broadening the scope of research on the biological activities of such chemicals (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S2/c1-5-12(6(2)21)24-15(19-5)20-14(22)13-11(18)10-8(17)3-7(16)4-9(10)23-13/h3-4H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZUCVIOPBHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)



